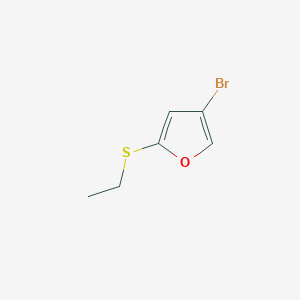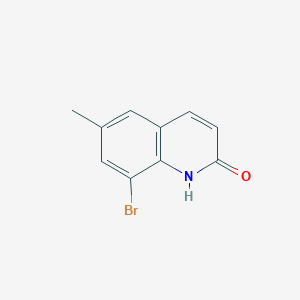
2(1H)-Quinolinone, 8-bromo-6-methyl-
Descripción general
Descripción
The compound “2(1H)-Quinolinone, 8-bromo-6-methyl-” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound may have similar properties to other quinolinones, which are a class of organic compounds with a quinoline skeleton and a carbonyl group in the 2-position1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2(1H)-Quinolinone, 8-bromo-6-methyl-” from the search results.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the search results do not provide specific information on the molecular structure of “2(1H)-Quinolinone, 8-bromo-6-methyl-”.Chemical Reactions Analysis
The chemical reactions that “2(1H)-Quinolinone, 8-bromo-6-methyl-” undergoes are not specified in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and refractive index. Unfortunately, the search results do not provide specific information on the physical and chemical properties of “2(1H)-Quinolinone, 8-bromo-6-methyl-”.Aplicaciones Científicas De Investigación
Biological Activities and Pharmacological Profiles Quinoxalinone derivatives, including "2(1H)-Quinolinone, 8-bromo-6-methyl-", have been extensively utilized in the design of synthetic compounds due to their significant pharmacological actions. These compounds display a wide range of biological activities such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their diverse pharmacological profile makes them valuable tools for chemists aiming to develop new derivatives with enhanced efficacy and safety Ramli et al., 2014.
Anticorrosive Properties Quinoline derivatives, by extension potentially including "2(1H)-Quinolinone, 8-bromo-6-methyl-", are recognized for their anticorrosive materials properties. They exhibit good effectiveness against metallic corrosion due to their high electron density, enabling them to adsorb and form highly stable chelating complexes with metallic surfaces. This application is particularly relevant in industrial settings where corrosion resistance is critical Verma et al., 2020.
Antimalarial Agents Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline, a category closely related to "2(1H)-Quinolinone, 8-bromo-6-methyl-". Their metabolites, while sometimes toxic, have been instrumental in the development of antimalarial therapies, highlighting the potential of quinolinone derivatives in treating such diseases Strother et al., 1981.
Electronic and Photocatalytic Applications Quinoline derivatives are also employed in electronic and photocatalytic applications due to their planar aromatic structures conducive to π–π stacking. Their utility in the design of semiconductors, sensors, and energy storage solutions underscores the versatility of quinolinone compounds beyond purely biological applications Segura et al., 2015.
Environmental Degradation The degradation of quinoline compounds, including "2(1H)-Quinolinone, 8-bromo-6-methyl-", is a significant area of environmental research due to their persistent nature and potential health hazards. Innovations in biodegradation techniques and the combination of various technologies have been explored to enhance the efficiency of quinoline degradation, aiming for environmentally friendly disposal methods Luo et al., 2020.
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the search results do not provide specific information on the safety and hazards of “2(1H)-Quinolinone, 8-bromo-6-methyl-”.
Direcciones Futuras
The future directions of a compound refer to potential future research or applications. Unfortunately, the search results do not provide specific information on the future directions of “2(1H)-Quinolinone, 8-bromo-6-methyl-”.
Propiedades
IUPAC Name |
8-bromo-6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOZMOZRUUYEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 8-bromo-6-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



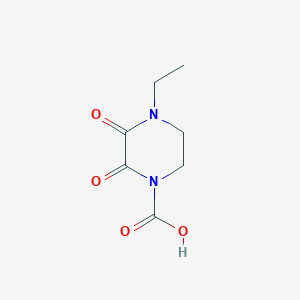
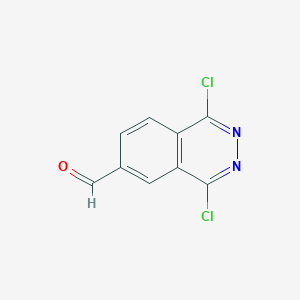
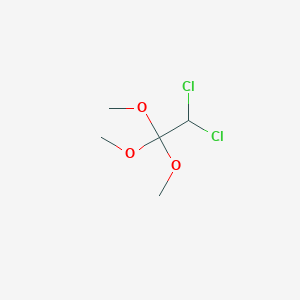
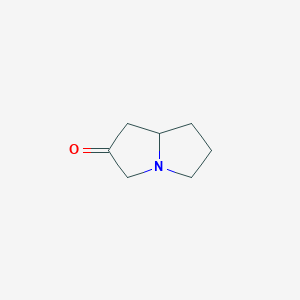
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B3322118.png)
![(1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)
![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)
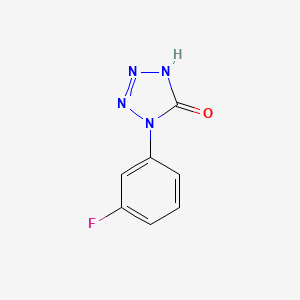
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/structure/B3322152.png)
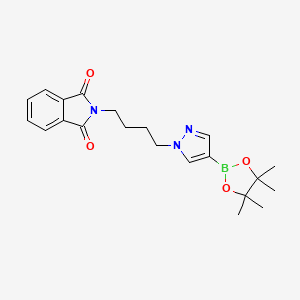

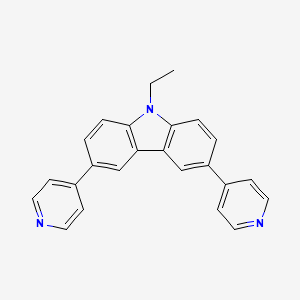
![Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3322193.png)
